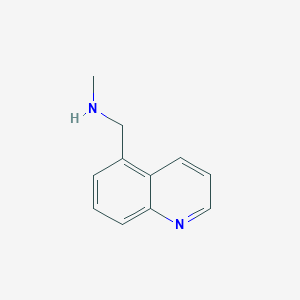

N-methyl-1-quinolin-5-ylmethanamine

Übersicht

Beschreibung

N-methyl-1-quinolin-5-ylmethanamine is a chemical compound with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology . It is known for its unique structure, which includes a quinoline ring system, making it a valuable compound for various applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-quinolin-5-ylmethanamine can be achieved through several methods. One common approach involves the reaction of quinoline with formaldehyde and methylamine under acidic conditions . This reaction typically proceeds through the formation of an intermediate imine, which is then reduced to yield the desired product .

Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the methylamine group onto the quinoline ring . These reactions often require specific ligands and reaction conditions to achieve high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to ensure consistent product quality and yield . Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial production .

Analyse Chemischer Reaktionen

Types of Reactions

N-methyl-1-quinolin-5-ylmethanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents.

Substitution: Nucleophiles such as halides, amines; often requires a catalyst or specific reaction conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .

Wissenschaftliche Forschungsanwendungen

N-methyl-1-quinolin-5-ylmethanamine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-methyl-1-quinolin-5-ylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors . The quinoline ring system allows the compound to bind to these targets, modulating their activity and leading to various biological effects . For example, in medicinal chemistry, this compound may inhibit the activity of certain enzymes, thereby affecting metabolic pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

N-Methyl-1-quinolin-5-ylmethanamine is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological properties.

Overview of Quinoline Derivatives

Quinoline and its derivatives have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties. The structural features of quinoline derivatives often correlate with their biological efficacy, making them suitable candidates for drug development.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties . A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest. The following table summarizes the findings from several studies regarding the anticancer activity of this compound.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa | 15.2 | Apoptosis |

| Study B | MCF-7 | 12.5 | Cell Cycle Arrest |

| Study C | A549 | 18.0 | Caspase Activation |

The IC50 values indicate the concentration required to inhibit 50% of cell viability, demonstrating that this compound is effective against multiple cancer types.

Mechanistic Insights

The mechanism of action for this compound appears to involve several pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways by activating caspases and inducing mitochondrial dysfunction.

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in cancer cells, effectively halting proliferation.

- Inhibition of Oncogenic Signaling : Some studies suggest it may inhibit key signaling pathways involved in tumor growth, such as the PI3K/Akt pathway.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. A comparative analysis of its effectiveness against common pathogens is provided below:

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that while the compound shows promise as an antimicrobial agent, further optimization may be necessary to enhance its potency against certain pathogens.

Case Studies

Several case studies have been conducted to evaluate the clinical relevance of this compound:

- Case Study 1 : A phase I clinical trial assessed the safety and tolerability of this compound in patients with advanced solid tumors. The trial reported manageable side effects and preliminary evidence of antitumor activity.

- Case Study 2 : An observational study investigated the use of this compound in combination with standard chemotherapy regimens in breast cancer patients. Results indicated improved response rates compared to chemotherapy alone.

Eigenschaften

IUPAC Name |

N-methyl-1-quinolin-5-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-12-8-9-4-2-6-11-10(9)5-3-7-13-11/h2-7,12H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWMVUARPULOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C2C=CC=NC2=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405842 | |

| Record name | N-methyl-1-quinolin-5-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120139-90-4 | |

| Record name | N-methyl-1-quinolin-5-ylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.